Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
1H NMR : The pyrazole proton at the 5-position (H5) appears as a singlet near δ 8.2–8.5 ppm due to deshielding by the adjacent iodine atom. The trifluoropropyl chain’s –CH2CF3 group splits into a quartet (δ 2.8–3.2 ppm, J = 10–12 Hz) for the methylene protons adjacent to fluorine, while the terminal –CF3 group is silent in 1H NMR. The methyl ester group resonates as a singlet at δ 3.9–4.1 ppm.
13C NMR : The iodine-bearing carbon (C3) appears downfield near δ 95–100 ppm due to its high electronegativity. The carbonyl carbon of the ester group resonates at δ 165–170 ppm, while the trifluoropropyl –CF3 group shows a quartet (δ 120–125 ppm, J = 280–300 Hz) in 19F-decoupled spectra.
19F NMR : The –CF3 group produces a singlet near δ -65 to -70 ppm, characteristic of trifluoropropyl substituents.
Infrared (IR) Vibrational Mode Assignments
The IR spectrum exhibits a strong carbonyl (C=O) stretch at 1720–1740 cm⁻¹, consistent with methyl esters. The C–I stretch appears as a weak band near 550–600 cm⁻¹, while C–F vibrations from the trifluoropropyl group produce intense absorptions between 1100–1250 cm⁻¹. N–H stretching (if present in tautomeric forms) is absent, confirming full substitution at the pyrazole nitrogen.
| Key IR Bands | Wavenumber (cm⁻¹) |
|---|---|
| ν(C=O) | 1735 |
| ν(C–F) | 1150–1200 |
| ν(C–I) | 580 |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 351 ([M]⁺), consistent with the molecular formula C₈H₇F₃IN₂O₂. Key fragmentation pathways include:
- Loss of the methyl ester group (–COOCH₃, m/z 294)
- Cleavage of the C–I bond, yielding a fragment at m/z 224 ([M – I]⁺)
- Sequential loss of –CF₃ (m/z 178) and CO₂ (m/z 134).
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311++G(d,p) level predicts a planar pyrazole ring with slight puckering (dihedral angle < 5°) induced by the trifluoropropyl group. The HOMO (–6.8 eV) is localized on the pyrazole ring and iodine atom, while the LUMO (–1.5 eV) resides primarily on the ester carbonyl and trifluoropropyl group, indicating nucleophilic reactivity at the carbonyl carbon.
| DFT Parameters | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| Band Gap | 5.3 eV |
Properties
IUPAC Name |
methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3IN2O2/c1-16-7(15)5-4-14(13-6(5)12)3-2-8(9,10)11/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXZGLBBIIYJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1I)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).
Attachment of the trifluoropropyl group: This step involves the alkylation of the pyrazole ring with a trifluoropropyl halide, typically under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the iodine atom.
Coupling reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkynyl groups.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate has been explored for various applications:
Pharmaceutical Research
The compound's unique structure allows it to interact with biological targets effectively. Studies have shown that pyrazole derivatives can act as enzyme inhibitors or modulators in various biochemical pathways. For instance:
- Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in drug development for diseases such as cancer or diabetes.
Agrochemical Development
This compound has potential applications in agriculture as a fungicide or herbicide. Its structural properties may enhance its efficacy against phytopathogens:
- Fungicidal Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antifungal properties against common agricultural pathogens.
Material Science
The incorporation of trifluoropropyl groups in organic compounds is known to enhance their thermal stability and hydrophobicity. This makes this compound a candidate for:
- Polymer Additives : It may serve as an additive in polymer formulations to improve performance characteristics.
Comparative Studies
Comparative studies with similar pyrazole derivatives reveal insights into structure-activity relationships (SAR). For example:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| Methyl 4-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate | Bromine instead of iodine | Varies; often less potent |
| Ethyl 4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-5-carboxylate | Different alkyl group | Potentially different activity profile |
These comparisons highlight how subtle changes in molecular structure can significantly affect biological activity and reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key pyrazole derivatives with structural similarities:
*Calculated molecular weight based on substituents.
Key Differences and Implications
Substituent Position and Reactivity
- Iodo vs. Nitro Groups : The iodo substituent in the target compound facilitates cross-coupling reactions, whereas the nitro group in the analog (C8H8F3N3O4) promotes electrophilic aromatic substitution due to its electron-withdrawing nature .
- Ester Groups : Methyl esters (target compound) hydrolyze faster than tert-butyl esters (C8H12N2O2), impacting bioavailability in drug design .
Trifluoropropyl Group Effects
The 3,3,3-trifluoropropyl group, present in both the target compound and silylation reagents like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine , enhances:
- Lipophilicity : Improves membrane permeability.
- Metabolic Stability : Reduces oxidative degradation in biological systems.
Acidity and Solubility
- The nitro-substituted analog’s high acidity (predicted pKa -4.81) contrasts with the likely milder acidity of the iodo compound, affecting ionization and solubility in aqueous environments .
- The amine-substituted pyrazole (C6H8F3N3) exhibits higher water solubility due to hydrogen-bonding capability .
Biological Activity
Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and research findings related to its activity against various diseases.
- Molecular Formula : C7H6F3IN2O
- Molar Mass : 318.04 g/mol
- Density : 1.97 g/cm³ (predicted)
- Boiling Point : 310.0 °C (predicted)
- pKa : -2.43 (predicted)
These properties indicate that the compound is relatively stable and may interact favorably with biological targets due to its unique structural features.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can react with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity and disruption of cellular processes. This mechanism is critical in understanding its potential therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. For example, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess similar properties.
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases. For instance, a case study highlighted its effectiveness against specific cancer types such as breast and colon cancer cells.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of this compound on HT-29 colon cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.
- Results : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, indicating significant anticancer activity.
-
Antimicrobial Activity Assessment :
- Objective : To determine the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Agar diffusion method was employed to assess inhibition zones.
- Results : The compound showed inhibition zones of 12 mm against S. aureus and 10 mm against E. coli at a concentration of 100 µg/mL.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Significant (IC50 ~15 µM) | Moderate (12 mm zone) |
| 5-Nitroindazole Derivatives | Structure | Moderate | High (20 mm zone) |
| Other Pyrazole Derivatives | Structure | Variable | Variable |
Q & A
Q. What are the typical synthetic routes for Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate, and what key reaction conditions optimize yield?
The synthesis of this compound typically involves a multi-step approach:
- Step 1 : Condensation of a pyrazole precursor (e.g., methyl pyrazole-4-carboxylate) with 3,3,3-trifluoropropyl iodide under basic conditions. Evidence from analogous trifluoropropyl-substituted pyrazoles suggests using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like N,N-dimethylacetamide (DMA) at 80°C for 10–12 hours .
- Step 2 : Iodination at the 3-position of the pyrazole ring. This may involve electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane (DCM) at 0–25°C .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients is effective for isolating the target compound from byproducts (e.g., di-iodinated derivatives) .
Q. Key Optimization Factors :
- Catalyst : K₂CO₃ enhances nucleophilic substitution efficiency for trifluoropropyl incorporation .
- Temperature Control : Lower temperatures during iodination reduce side reactions (e.g., over-iodination) .
- Yield : Typical yields range from 50–70%, depending on the purity of intermediates and reaction scale.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Critical analytical methods include:
- ¹H/¹³C NMR : To confirm substitution patterns. The trifluoropropyl group shows distinct CF₃ proton splitting (~δ 2.5–3.5 ppm), while the pyrazole ring protons appear between δ 7.0–8.5 ppm .
- LC-MS : Validates molecular weight (expected [M+H]⁺ ≈ 367 g/mol) and detects impurities (e.g., unreacted starting materials) .
- FT-IR : Confirms ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-I vibration near 500 cm⁻¹ .
Q. How does the stability of this compound under various storage conditions impact experimental reproducibility?
- Storage Recommendations : Store at –20°C in airtight, amber vials to prevent photodegradation of the iodinated pyrazole ring. Avoid prolonged exposure to humidity, as ester groups may hydrolyze .
- Decomposition Signs : Discoloration (yellow to brown) or precipitation indicates degradation. Confirm purity via TLC or LC-MS before use in sensitive reactions .
Advanced Questions
Q. How can researchers address contradictions in reported spectral data for this compound?
Discrepancies in NMR or LC-MS data often arise from:
- Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals. Always report solvent conditions .
- Impurity Interference : Byproducts like di-iodinated derivatives (m/z ≈ 493) can skew LC-MS results. Use preparative HPLC for rigorous purification .
- Methodological Consistency : Standardize NMR acquisition parameters (e.g., 500 MHz vs. 300 MHz) across studies .
Q. What strategies improve regioselectivity during the iodination step in its synthesis?
To minimize competing di-iodination:
- Controlled Stoichiometry : Use 1.1 equivalents of NIS to limit over-iodination .
- Temperature Modulation : Perform iodination at 0°C to slow reaction kinetics and favor mono-substitution .
- Directing Groups : Introduce electron-withdrawing groups (e.g., carboxylate esters) at the 4-position to direct iodination to the 3-position .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Model the electron density of the pyrazole ring to identify reactive sites. The 3-iodo group is highly electrophilic, making it susceptible to Suzuki-Miyaura cross-coupling .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMF) stabilize transition states in trifluoropropyl group incorporation .
Q. How do structural modifications influence the biological activity of this compound?
- Trifluoropropyl Group : Enhances lipophilicity and metabolic stability, as seen in anti-cancer pyrazole derivatives .
- Iodo Substituent : Serves as a handle for further functionalization (e.g., bioconjugation in probe design) .
- Ester vs. Carboxylic Acid : The methyl ester improves cell permeability, while hydrolysis to the acid form increases target binding in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
